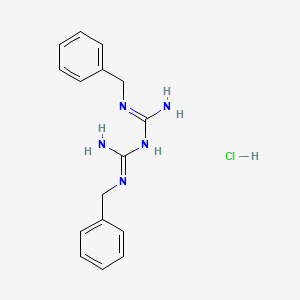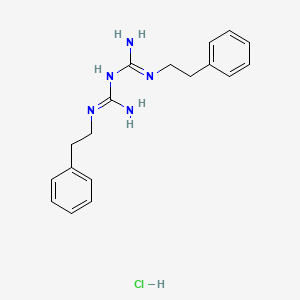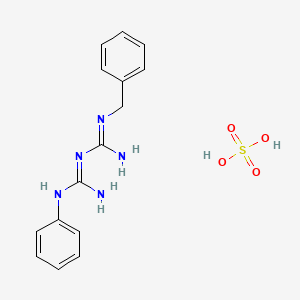![molecular formula C14H17N3O3 B8045812 tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate](/img/structure/B8045812.png)
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate: is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, and this particular derivative features a tert-butyl group, which is known for its steric bulk and influence on the reactivity of the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate typically involves the following steps:
Indole Formation: The starting material, indole, can be synthesized through the Fischer indole synthesis or other methods.
Carboxylation: The indole core is then carboxylated to introduce the carboxylate group.
Hydroxycarbamimidoyl Introduction: The hydroxycarbamimidoyl group is introduced using reagents such as hydroxylamine and carbonyl compounds under specific reaction conditions.
Tert-Butylation: Finally, the tert-butyl group is added using tert-butylating agents like tert-butyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxylate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole or carboxylate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing biological processes. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Indole-3-carboxylic acid: A simpler indole derivative without the tert-butyl group.
N'-hydroxycarbamimidoyl derivatives: Similar compounds with different substituents on the indole ring.
Uniqueness: Tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-1H-indole-1-carboxylate stands out due to the presence of the bulky tert-butyl group, which significantly influences its reactivity and biological activity compared to other indole derivatives.
This compound's unique structure and properties make it a valuable tool in scientific research and potential applications in various fields. Its synthesis, reactions, and applications highlight its importance and versatility in the chemical and biological sciences.
Eigenschaften
IUPAC Name |
tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-8-10(12(15)16-19)9-6-4-5-7-11(9)17/h4-8,19H,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQUHRRGQQEASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045757.png)

![dibutyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045768.png)


![[N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045782.png)

![N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B8045800.png)



